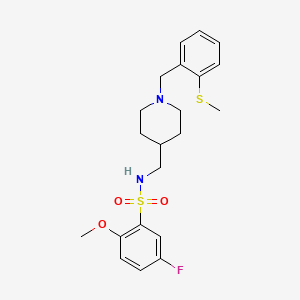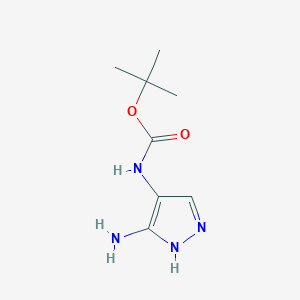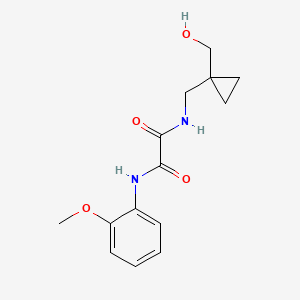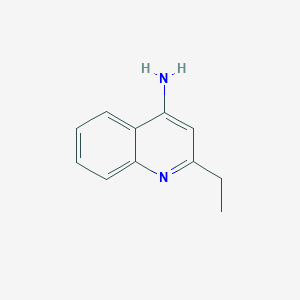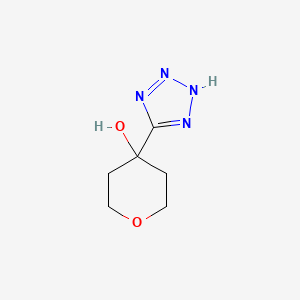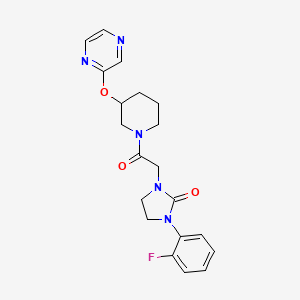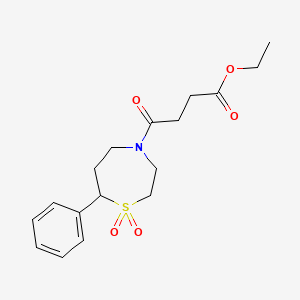![molecular formula C12H15N3O2S B2376371 N-[3-(1,2-oxazol-4-il)propil]-2,4-dimetil-1,3-tiazol-5-carboxamida CAS No. 1904313-33-2](/img/structure/B2376371.png)
N-[3-(1,2-oxazol-4-il)propil]-2,4-dimetil-1,3-tiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features both isoxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide” are currently unknown. The compound belongs to the class of isoxazoles , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific mode of action for this compound would depend on its primary target(s) and the nature of the interaction.
Biochemical Pathways
Isoxazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, microbial infections, and more .
Pharmacokinetics
Isoxazole derivatives are generally well-absorbed and can be distributed throughout the body . They can be metabolized by various enzymes in the liver and other tissues, and are typically excreted in the urine . The specific ADME properties of this compound would depend on its chemical structure and the nature of its interaction with biological targets.
Result of Action
The molecular and cellular effects of this compound’s action are not explicitly reported in the literature. Depending on its specific targets and mode of action, this compound could potentially have a wide range of effects at the molecular and cellular level. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound, the presence of competing molecules, and the physiological state of the cells or tissues in which it is acting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and thiazole intermediates. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
The thiazole ring can be synthesized using various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Once the isoxazole and thiazole intermediates are prepared, they can be coupled through amide bond formation to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds like 3-(isoxazol-4-yl)propanoic acid and 5-methylisoxazole have similar structures and biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring and exhibit comparable biological properties.
Uniqueness
2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide is unique due to the combination of both isoxazole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy .
Propiedades
IUPAC Name |
2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-11(18-9(2)15-8)12(16)13-5-3-4-10-6-14-17-7-10/h6-7H,3-5H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSAIGVMUMPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCCC2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
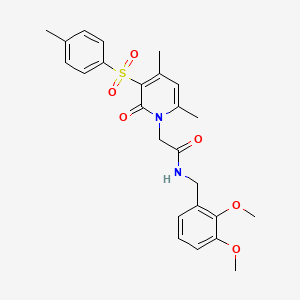
![N-(1-cyanocyclopentyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2376290.png)
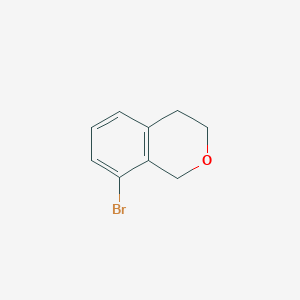
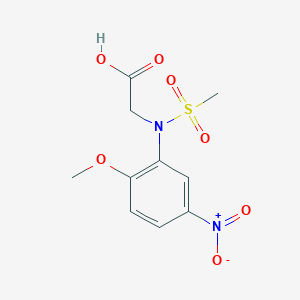
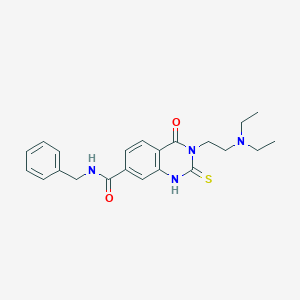
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)
